![molecular formula C9H17ClO5 B14350060 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate CAS No. 90948-78-0](/img/structure/B14350060.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is an organic compound with the molecular formula C9H17ClO5 It is a derivative of chloroacetic acid and is characterized by the presence of a chloroacetate group attached to a triethylene glycol monomethyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-[2-(2-Methoxyethoxy)ethoxy]ethanol+Chloroacetyl chloride→2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method also allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-[2-(2-Methoxyethoxy)ethoxy]ethanol and chloroacetic acid.
Reduction: The major product is 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
科学的研究の応用
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymeric materials with specific properties, such as improved solubility and flexibility.
Bioconjugation: The chloroacetate group can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
作用機序
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate primarily involves its reactivity as an electrophile. The chloroacetate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and bioconjugation applications.
類似化合物との比較
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate: This compound is similar in structure but contains an acetate group instead of a chloroacetate group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound lacks the chloroacetate group and is used as a solvent and intermediate in organic synthesis.
Triethylene glycol monomethyl ether: This compound is a simpler analog and is used as a solvent and intermediate in various chemical processes.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is unique due to the presence of both a chloroacetate group and a triethylene glycol monomethyl ether moiety. This combination imparts specific reactivity and solubility properties, making it valuable in specialized applications.
特性
CAS番号 |
90948-78-0 |
|---|---|
分子式 |
C9H17ClO5 |
分子量 |
240.68 g/mol |
IUPAC名 |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-9(11)8-10/h2-8H2,1H3 |
InChIキー |
WFLUSTIVXPJRIP-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


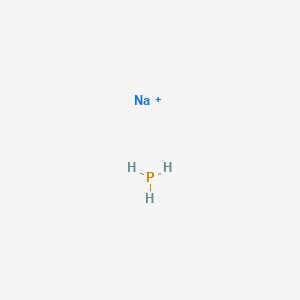
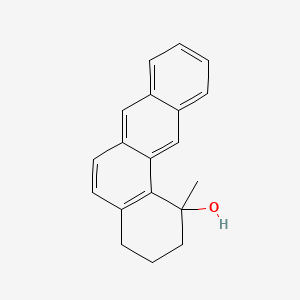
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)

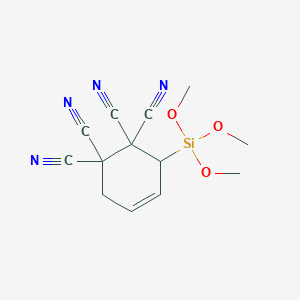

![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
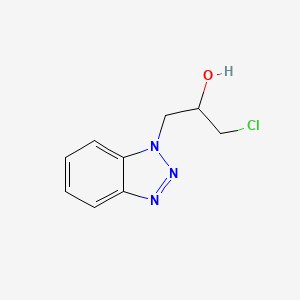
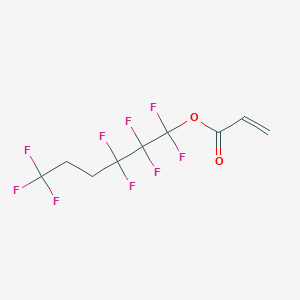


phosphanium chloride](/img/structure/B14350065.png)
